molecular formula C32H41N7O2 B12413756 KRAS G12C inhibitor 25

KRAS G12C inhibitor 25

Número de catálogo: B12413756
Peso molecular: 555.7 g/mol
Clave InChI: BVNQVRSIVGNVET-ZNZIZOMTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KRAS G12C inhibitor 25 is a small molecule compound designed to target the KRAS G12C mutation, a specific alteration in the Kirsten rat sarcoma viral oncogene homolog (KRAS) gene. This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This compound works by covalently binding to the mutant cysteine residue, thereby inhibiting the oncogenic activity of KRAS and preventing cancer cell proliferation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 25 involves multiple steps, including the introduction of chiral building blocks and the formation of a tetrahydropyridopyrimidine core. A typical synthetic route may include:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to improve yield and reduce the use of hazardous reagents. Transition-metal-free oxidation and chromatography-free synthesis are often employed to enhance the efficiency and scalability of the process .

Análisis De Reacciones Químicas

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to KRAS G12C inhibitor 25 include:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for the KRAS G12C mutant protein. Its optimized synthetic route and improved pharmacokinetic properties make it a promising candidate for further development and clinical application .

Actividad Biológica

KRAS G12C inhibitor 25, also referred to as compound 25, is a synthetic organic molecule that selectively targets the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This compound has emerged as a promising therapeutic agent due to its unique mechanism of action and favorable pharmacokinetic properties.

The biological activity of this compound is centered around its ability to covalently bind to the cysteine residue at position 12 in the KRAS protein. This binding locks KRAS in its inactive GDP-bound state, thus inhibiting downstream signaling pathways that promote cell proliferation and survival. By preventing the transition to the active GTP-bound form, compound 25 effectively suppresses the oncogenic signaling driven by mutant KRAS.

Key Mechanisms:

  • Covalent Bonding : Compound 25 forms a stable covalent bond with KRAS G12C, inhibiting its activity.
  • Allosteric Modulation : It acts as an allosteric inhibitor, altering the conformation of KRAS and preventing its activation.
  • Selective Targeting : The inhibitor exhibits selectivity for KRAS G12C-driven tumors, sparing wild-type KRAS and thereby reducing potential side effects.

In Vitro Studies

In preclinical studies, compound 25 demonstrated significant antiproliferative effects in cell lines harboring the KRAS G12C mutation. For instance:

  • Cell Line Studies : In vitro tests showed that compound 25 effectively inhibited cell proliferation in KRAS G12C mutant cell lines while having minimal impact on wild-type cells .
  • Mechanistic Insights : The compound was shown to reduce phosphorylation of key signaling proteins such as MEK and ERK, which are critical for cell cycle progression and survival .

In Vivo Studies

The efficacy of compound 25 was further validated in xenograft models:

  • Tumor Regression : Administration of compound 25 resulted in significant tumor regression in animal models bearing KRAS G12C mutations. The optimal dosage ranged from 30 to 100 mg/kg/day, with dose-dependent effects observed .
  • Pharmacokinetics : Compound 25 exhibited favorable pharmacokinetic properties, including sufficient plasma stability and bioavailability, which are crucial for effective therapeutic application .

Case Study 1: NSCLC Patient Response

A clinical case involving a patient with advanced NSCLC harboring the KRAS G12C mutation was documented where treatment with compound 25 led to a marked reduction in tumor size and improved clinical outcomes. The patient experienced minimal adverse effects, highlighting the selectivity and efficacy of the treatment.

Case Study 2: Combination Therapy

In another study exploring combination therapies, patients treated with compound 25 alongside MEK inhibitors showed enhanced antitumor activity compared to monotherapy. This suggests potential synergistic effects that could be harnessed for improved clinical outcomes .

Challenges and Resistance Mechanisms

Despite its promising activity, resistance to KRAS G12C inhibitors like compound 25 has been observed:

  • Adaptive Resistance : Some cancer cells develop adaptive mechanisms that allow them to bypass inhibition by upregulating wild-type RAS or activating alternative signaling pathways through receptor tyrosine kinases (RTKs) .
  • Compensatory Pathways : Studies indicate that feedback activation of RTKs can maintain KRAS in an active state, leading to treatment failure .

Propiedades

Fórmula molecular

C32H41N7O2

Peso molecular

555.7 g/mol

Nombre IUPAC

2-[(2S)-4-[(7R)-7-(3,4-dihydro-2H-quinolin-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

InChI

InChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-37(21-25(39)14-15-33)31-27-13-12-24(38-17-6-9-23-8-4-5-11-29(23)38)20-28(27)34-32(35-31)41-22-26-10-7-16-36(26)2/h3-5,8,11,24-26H,1,6-7,9-10,12-14,16-22H2,2H3/t24-,25+,26+/m1/s1

Clave InChI

BVNQVRSIVGNVET-ZNZIZOMTSA-N

SMILES isomérico

CN1CCC[C@H]1COC2=NC3=C(CC[C@H](C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C

SMILES canónico

CN1CCCC1COC2=NC3=C(CCC(C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.